molecular formula C8H10N4 B598881 (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine CAS No. 1201597-28-5

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine

Cat. No.: B598881
CAS No.: 1201597-28-5
M. Wt: 162.196
InChI Key: GPISNHXVZGEQCC-UHFFFAOYSA-N
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Description

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is a heterocyclic compound with the molecular formula C8H10N4 It is characterized by the presence of an imidazo-pyridazine core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, followed by subsequent reduction and functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyridazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPISNHXVZGEQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine (0.6 g, 3.3 mmol) and ammonium hydroxide (25%, 30 ml) was heated to 80° C. in a sealed tube for lhr. The reaction mixture was concentrated under reduced pressure to give title compound as crude product. This material was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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